molecular formula C13H10N6O B2545916 10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile CAS No. 303144-80-1

10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile

Cat. No.: B2545916
CAS No.: 303144-80-1
M. Wt: 266.264
InChI Key: HYIHKNPXMVAROP-BLLMUTORSA-N
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Description

10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile is a useful research compound. Its molecular formula is C13H10N6O and its molecular weight is 266.264. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in the synthesis and molecular structure of substituted azatricyclo and oxatricyclo compounds illustrates the broader context of chemical synthesis and structural analysis relevant to the query compound. For instance, Soldatenkov et al. (1996) detailed the synthesis and molecular structure determination of a substituted oxatricyclo compound through x-ray crystallography, highlighting the importance of structural elucidation in understanding compound properties (Soldatenkov et al., 1996).

Reaction Mechanisms and Photochemistry

Investigations into the reaction mechanisms, such as the Degenerate Cope Rearrangement of tetracyclo compounds by Grimme and Krauthäuser (1997), offer insights into the dynamic behavior of complex organic molecules under specific conditions, which could be analogous to the transformations of the query compound under similar conditions (Grimme & Krauthäuser, 1997). Additionally, the study of photochemical reactions of α-oxo oximes by Buys et al. (2010) provides a foundation for understanding how such compounds react under light irradiation, potentially relevant to the photochemical behavior of the query compound (Buys et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby inhibiting its activity . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile affects the cell cycle pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the proliferation of cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 6-[2-(methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is the significant inhibition of cell proliferation. This is achieved through the alteration in cell cycle progression and the induction of apoptosis within cells .

Properties

IUPAC Name

10-[(2E)-2-methoxyiminoethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c1-20-18-5-2-11-10-8-16-13-9(6-14)7-17-19(13)12(10)3-4-15-11/h3-5,7-8H,2H2,1H3/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHKNPXMVAROP-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC1=NC=CC2=C1C=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC1=NC=CC2=C1C=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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